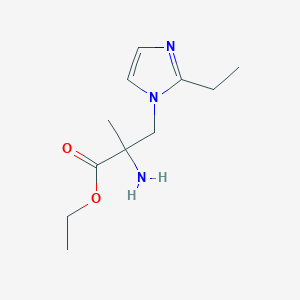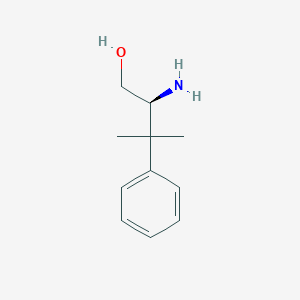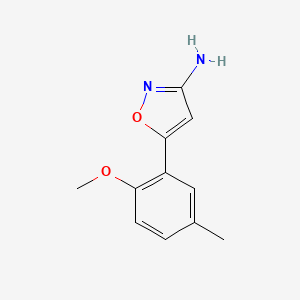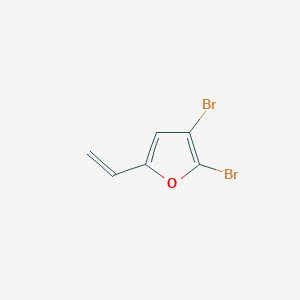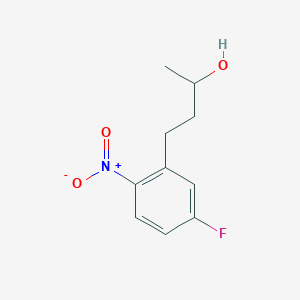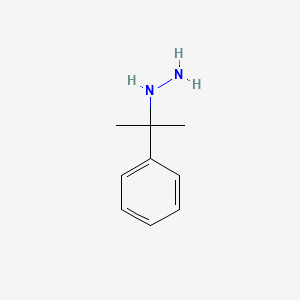
(r)-2-Bromo-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl group attached to a phenol ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification. The reaction is scalable and can be combined with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols.
Industrial Production Methods
Industrial production of ®-2-Bromo-4-(1-hydroxyethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as Saccharomyces cerevisiae, has also been explored for the enantioselective reduction of prochiral ketones to produce enantiomerically pure compounds .
化学反応の分析
Types of Reactions
®-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, chromic acid, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol.
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of ®-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to ®-2-Bromo-4-(1-hydroxyethyl)phenol include:
- ®-2-(1-Hydroxyethyl)pyridine
- ®-3-(1-Hydroxyethyl)phenol
- ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Uniqueness
What sets ®-2-Bromo-4-(1-hydroxyethyl)phenol apart from these similar compounds is its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
特性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
2-bromo-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
InChIキー |
ZZLCMZHDPGZELP-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1)O)Br)O |
正規SMILES |
CC(C1=CC(=C(C=C1)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


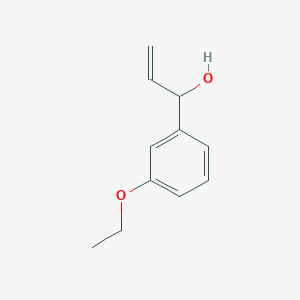
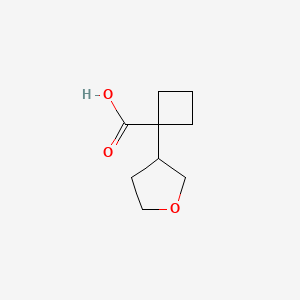

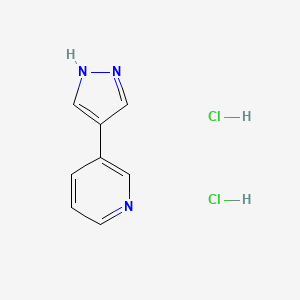

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
